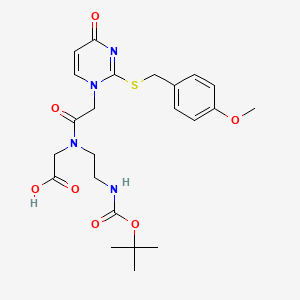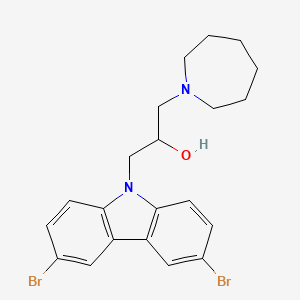
1-(azepan-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
Descripción general
Descripción
1-(azepan-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol, commonly known as AZD-8055, is a chemical compound that belongs to the class of mTOR inhibitors. It is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, which plays a key role in regulating cell growth and survival. In recent years, AZD-8055 has gained considerable attention in the field of cancer research due to its potential as a therapeutic agent.
Mecanismo De Acción
AZD-8055 exerts its anticancer effects by inhibiting the 1-(azepan-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol kinase, which is a key regulator of cell growth and survival. This compound is a serine/threonine kinase that is activated by various growth factors and nutrients, and plays a critical role in promoting protein synthesis, cell proliferation, and survival. By inhibiting this compound, AZD-8055 blocks the downstream signaling pathways that promote cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, AZD-8055 has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. AZD-8055 has also been shown to improve glucose metabolism and insulin sensitivity, which may have potential applications in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZD-8055 is its high potency and selectivity for 1-(azepan-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol inhibition, which makes it a valuable tool for studying the role of this compound in various biological processes. However, like all chemical compounds, AZD-8055 has certain limitations in terms of its solubility, stability, and toxicity, which may affect its suitability for certain experimental applications. In addition, the effects of AZD-8055 may vary depending on the specific cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on AZD-8055. One area of interest is the identification of biomarkers that can predict the response of cancer cells to AZD-8055 treatment, which could help to optimize patient selection and treatment strategies. Another area of interest is the development of combination therapies that can enhance the efficacy of AZD-8055 and overcome resistance mechanisms. Finally, the potential applications of AZD-8055 in other disease areas, such as inflammatory and metabolic disorders, warrant further investigation.
Aplicaciones Científicas De Investigación
AZD-8055 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. In addition, AZD-8055 has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Br2N2O/c22-15-5-7-20-18(11-15)19-12-16(23)6-8-21(19)25(20)14-17(26)13-24-9-3-1-2-4-10-24/h5-8,11-12,17,26H,1-4,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOYWGCSOXUXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



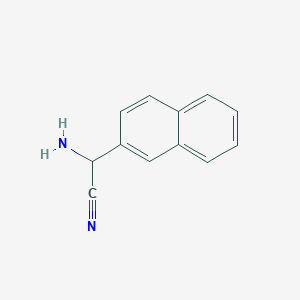
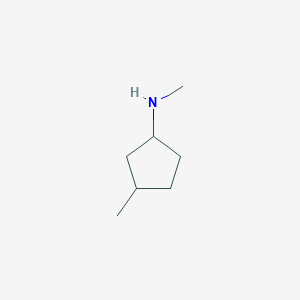
![4-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3255283.png)
![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)

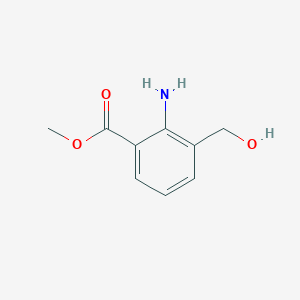
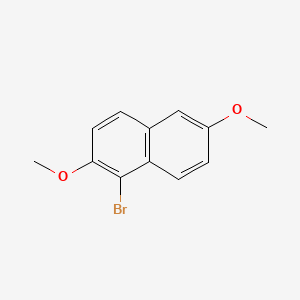


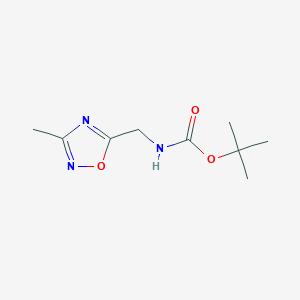

![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)
![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)
